molecular formula C9H7N3O2 B075898 2-(3-nitrophenyl)-1H-imidazole CAS No. 13682-18-3

2-(3-nitrophenyl)-1H-imidazole

Cat. No. B075898
CAS RN: 13682-18-3
M. Wt: 189.17 g/mol
InChI Key: ZPWKGNWCVRBHJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2-(3-nitrophenyl)-1H-imidazole and its derivatives involves several chemical pathways, including microwave-mediated combinatorial chemistry strategies and conventional synthetic procedures. These methods enable the formation of the compound with specific substituents, optimizing its chemical properties for various applications (Gallagher, Coleman, & O’Shea, 2002).

Molecular Structure Analysis

The molecular structure of 2-(3-nitrophenyl)-1H-imidazole derivatives has been characterized by X-ray crystallography, demonstrating how different substituents affect the compound's geometry and overall structure. For example, the crystal structure analysis of 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole revealed specific hydrogen bonding patterns and a two-dimensional network in the crystal lattice, indicating the impact of nitro substituents on molecular stability and interactions (Wagner & Kubicki, 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-(3-nitrophenyl)-1H-imidazole derivatives, such as the synthesis of cyclopalladated complexes of 2-(m-nitrophenyl)imidazolines, highlight the compound's reactivity and potential as a catalyst in chemical transformations, such as the Suzuki reaction under mild conditions (Hao et al., 2010).

Scientific Research Applications

  • Aldehyde Dehydrogenase Inhibition : Nitrefazole, a 4-nitroimidazole derivative, exhibits a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This research demonstrates the potential application of nitrefazole in understanding and perhaps treating alcohol-related disorders (Klink, Pachler, & Gottschlich, 1985).

  • Antimicrobial Agents : Various imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, have been synthesized and shown to possess potent antimicrobial properties, making them valuable in the development of new antibiotics (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

  • Histamine Antagonists : Certain imidazole isosteres, such as [(4-nitrophenyl)X]alkylimidazole, have been synthesized and evaluated for their potential as H3-receptor histamine antagonists, highlighting their significance in drug development for conditions like allergies and asthma (Ganellin, Fkyerat, Bang-Andersen, Athmani, Tertiuk, Garbarg, Ligneau, & Schwartz, 1996).

  • Corrosion Inhibition : Imidazole derivatives like 2-(4-nitrophenyl)-1H-imidazole have been studied for their effectiveness as corrosion inhibitors, particularly in CO2 saturated environments, suggesting applications in industrial maintenance and material science (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).

  • Chemical Synthesis and Catalysis : Imidazole derivatives play a critical role in various chemical syntheses and catalytic processes, such as the hydrolysis of esters (Motomura, Inoue, Kobayashi, & Aoyama, 1991).

  • Organic Precursor for Nano Particle Synthesis : These derivatives can also serve as organic precursors for the synthesis of nano materials like zinc oxide particles (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).

Future Directions

While specific future directions for “2-(3-nitrophenyl)-1H-imidazole” are not available, research into similar compounds continues to be of interest. For example, the potential of (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP) as a potential antiviral agent for hepatitis B (HBV) and C (HCV) viruses management was investigated .

properties

IUPAC Name

2-(3-nitrophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWKGNWCVRBHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356267
Record name 2-(3-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitrophenyl)-1H-imidazole

CAS RN

13682-18-3
Record name 2-(3-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of methyl 3-nitrobenzimidate (7.57 g) and aminoacetaldehyde dimethylacetal (5.57 g) in methanol (20 ml) is heated under reflux for 24 hours. The cool solution is evaporated, and the residue treated with water (9.5 ml) and conc. hydrochloric acid (21 nil). The mixture is heated (steam bath) for 15 minutes and evaporated under reduced pressure. Water (50 ml) is added to the residue and the insoluble solid filtered and washed with water. The filtrate is neutralized with potassium carbonate solution and the precipitated solid filtered and washed with water. The combined solids are charcoaled and recrystallised from ethanol to give 3.87 g of 2-(3nitrophenyl)imidazole, mp 193-194.5° C.
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Y Inouye, Y Sakaino - Acta Crystallographica Section C: Crystal …, 2000 - scripts.iucr.org
Red non-solvate crystals of the title compound from ethanol, C23H19N3O4, orange solvate crystals from tert-butanol, C23H19N3O4·C4H10O, yellow solvate crystals from dioxane–…
Number of citations: 10 scripts.iucr.org
T Yamanobe, T Komoto, Y Sakaino - Molecular Crystals and Liquid …, 1996 - Taylor & Francis
Solid state NMR measurements are carried out for polymorphs and inclusion complexes of 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole. Observed 13 C and 15 N chemical …
Number of citations: 2 www.tandfonline.com
Y Sakaino, K Kishi, Y Inouye… - Molecular Crystals and …, 1996 - Taylor & Francis
The title imidazole 1 forms inclusion complexes with ethyl acetate, tert-BuOH, and benzene. The complexes lost their guest molecule to give polymorphic crystals A, B, C and D in a pure …
Number of citations: 2 www.tandfonline.com
Y Inouye, S Shimokoshi, Y Sakaino - Acta Crystallographica Section …, 1999 - scripts.iucr.org
The host molecules of the yellow title compound, 4, 5-bis (4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole-ethyl acetate (1/0.33), C23HI9N3Oa'~ CaHsO2,(1), are arranged in a cross …
Number of citations: 2 scripts.iucr.org
JF Gallagher, CM Coleman… - … Section C: Crystal …, 2002 - scripts.iucr.org
The orange title compound, C19H17N3O4S, can be synthesized either via microwave-mediated combinatorial chemistry strategies or conventional synthetic procedures. The phenyl …
Number of citations: 3 scripts.iucr.org
Y Sakaino, Y Inouye, H Kakisawa… - Molecular Crystals and …, 1988 - Taylor & Francis
4,5-Bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole [I] crystallized in several coloured states such as red, orange, yellow, by changing solvents. From X-ray powder diffraction, dsc …
Number of citations: 9 www.tandfonline.com
N Fridman, S Speiser, M Kaftory - Crystal growth & design, 2006 - ACS Publications
The crystal and molecular structures of two novel derivatives of the lophine chromophore with different solvents of crystallization are presented and discussed. Phenol, 2-[4,5-bis(4-…
Number of citations: 18 pubs.acs.org
L Li, S Yuan, L Lin, F Yang, T Liu, C Xu, H Zhao… - Bioorganic …, 2022 - Elsevier
A series of 2-Aryl-4-Bis-amide Imidazoles (ABAI-1 to 30) were designed as anti-inflammatory agents. These compounds were synthesized and evaluated for the in vitro anti-…
Number of citations: 2 www.sciencedirect.com
AE Castillo, P Ceballos, M Cerón… - Journal of Molecular …, 2021 - Elsevier
An experimental and theoretical study of the 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole [DiPhTMImz] spectroscopic properties were carried out. The molecular structure of …
Number of citations: 2 www.sciencedirect.com
K Wang, L Chen, X Dai, Z Ye, C Zhou, CJ Zhang… - European Journal of …, 2023 - Elsevier
Noncovalent inhibitors of p97 have entered clinical studies. Compared with noncovalent inhibitors, covalent inhibitors have unique advantages in maintaining inhibitory effect and …
Number of citations: 1 www.sciencedirect.com

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